2-Bromo-5,6-dichloropyridin-3-amine
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Overview
Description
“2-Bromo-5,6-dichloropyridin-3-amine” is a chemical compound with the molecular formula C5H3BrCl2N2 . It is used as a reactant in the synthesis of kilogram quantities of an Akt kinase inhibitor . It is mainly used as a starting material for the production of many pharmaceutical compounds .
Synthesis Analysis
The synthesis of “2-Bromo-5,6-dichloropyridin-3-amine” involves several steps. One method involves the use of nitropyridine derivatives . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5,6-dichloropyridin-3-amine” is characterized by the presence of bromine, chlorine, nitrogen, and hydrogen atoms in its structure .
Chemical Reactions Analysis
“2-Bromo-5,6-dichloropyridin-3-amine” is used as a reactant in various chemical reactions. For instance, it is used in the synthesis of kilogram quantities of an Akt kinase inhibitor . It is also used as a starting material for the production of many pharmaceutical compounds .
Scientific Research Applications
Palladium-Catalyzed Amination
A study by Ji et al. (2003) demonstrated the use of 2-Bromo-5,6-dichloropyridin-3-amine in palladium-catalyzed aminations. They found that the amination of polyhalopyridines, similar to 2-Bromo-5,6-dichloropyridin-3-amine, catalyzed by a palladium-Xantphos complex yields products with high selectivity and yield (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Synthesis of Pyrimidin-2-ones
Cardillo et al. (2004) described a method to synthesize 3-bromo-5,6-dihydropyridin-2-ones, starting from compounds like 2-Bromo-5,6-dichloropyridin-3-amine. This process involves bromine displacement with an amine, leading to the formation of 3-amino-substituted 5,6-dihydropyridin-2-ones (G. Cardillo et al., 2004).
Rearrangements During Aminations
Pieterse and Hertog (2010) investigated the rearrangements that occur during the aminations of halopyridines, which include compounds like 2-Bromo-5,6-dichloropyridin-3-amine. Their research provides insight into the mechanisms involved in these reactions and the formation of different aminopyridines (M. Pieterse & H. J. Hertog, 2010).
Regioselectivity in Reactions
A study by Doulah et al. (2014) focused on the regioselective displacement reactions of compounds like 2-Bromo-5,6-dichloropyridin-3-amine with ammonia. They investigated the formation of various substituted aminopyrimidines and analyzed them using X-ray crystallography (A. Doulah et al., 2014).
Microwave-Assisted Amination
Kim et al. (2010) described a microwave-assisted amination method for compounds like 2-Bromo-5,6-dichloropyridin-3-amine. This method provided superior results in terms of conversion and yield compared to conventional heating conditions (Jeong Guen Kim et al., 2010).
Heteroarylation of Adamantylalkyl Amines
Abel et al. (2017) explored the palladium-catalyzed heteroarylation of adamantylalkyl amines using dihalogenopyridines, which likely include derivatives of 2-Bromo-5,6-dichloropyridin-3-amine. They studied the influence of halogen atoms and the pyridine ring structure on the results of the coupling process (A. Abel et al., 2017).
Safety and Hazards
“2-Bromo-5,6-dichloropyridin-3-amine” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
2-bromo-5,6-dichloropyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c6-4-3(9)1-2(7)5(8)10-4/h1H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDNQPYDCCDMJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682483 |
Source
|
Record name | 2-Bromo-5,6-dichloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6-dichloropyridin-3-amine | |
CAS RN |
1253889-50-7 |
Source
|
Record name | 2-Bromo-5,6-dichloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-bromo-5,6-dichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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